Methyl 4-(4-amino-2-methylphenethyl)benzoate

Lipophilicity Drug Design Chromatography

Methyl 4-(4-amino-2-methylphenethyl)benzoate (CAS 1530778-09-6) is a functionalized aromatic ester building block characterized by a methyl benzoate core linked via an ethylene bridge to a 4-amino-2-methylphenyl group. It has a molecular formula of C₁₇H₁₉NO₂, a molecular weight of 269.34 g/mol, and is supplied as a research intermediate with a typical purity of 98%.

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
Cat. No. B12097818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-amino-2-methylphenethyl)benzoate
Molecular FormulaC17H19NO2
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)CCC2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C17H19NO2/c1-12-11-16(18)10-9-14(12)6-3-13-4-7-15(8-5-13)17(19)20-2/h4-5,7-11H,3,6,18H2,1-2H3
InChIKeyWXELTXDQPCAHCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(4-amino-2-methylphenethyl)benzoate – Physicochemical Baseline and Compound Class Context for Procurement


Methyl 4-(4-amino-2-methylphenethyl)benzoate (CAS 1530778-09-6) is a functionalized aromatic ester building block characterized by a methyl benzoate core linked via an ethylene bridge to a 4-amino-2-methylphenyl group . It has a molecular formula of C₁₇H₁₉NO₂, a molecular weight of 269.34 g/mol, and is supplied as a research intermediate with a typical purity of 98% . Its computed physicochemical profile includes a LogP of 3.15, a topological polar surface area (TPSA) of 52.32 Ų, one hydrogen bond donor, and four rotatable bonds, placing it within a favorable property space for further derivatization in medicinal chemistry .

Why Closely Related Analogs of Methyl 4-(4-amino-2-methylphenethyl)benzoate Cannot Be Interchanged for Research or Scale-Up


Substituting Methyl 4-(4-amino-2-methylphenethyl)benzoate with its closest analogs can introduce significant, quantifiable deviations in critical experimental parameters. A comparison with Methyl 4-(4-aminophenethyl)benzoate (the des-methyl analog) reveals a LogP increase of 0.31 units (3.15 vs. 2.84) , which can substantially alter compound lipophilicity, membrane permeability, and chromatographic retention time, potentially derailing established synthetic or assay protocols. Furthermore, the des-methyl analog requires refrigerated (2-8 °C) and light-protected storage to maintain stability, whereas the target compound does not carry this explicit requirement , meaning a generic substitution could lead to unexpected degradation under standard laboratory conditions. Such physicochemical disparities underscore the necessity of procuring the exact compound to ensure experimental reproducibility.

Quantitative Differentiation Guide for Methyl 4-(4-amino-2-methylphenethyl)benzoate Against Key Analogs


Lipophilicity (LogP) Differentiation vs. Des-Methyl Analog

Methyl 4-(4-amino-2-methylphenethyl)benzoate exhibits a significantly higher computed partition coefficient (LogP = 3.15) compared to its direct des-methyl analog, Methyl 4-(4-aminophenethyl)benzoate (LogP = 2.84), a difference of ΔLogP = 0.31 . This is a direct cross-study comparison of vendor-computed properties derived from the same algorithm.

Lipophilicity Drug Design Chromatography

Storage Condition Differentiation vs. Des-Methyl Analog

Vendor specifications indicate that Methyl 4-(4-amino-2-methylphenethyl)benzoate is stored under ambient conditions, whereas its des-methyl analog, Methyl 4-(4-aminophenethyl)benzoate, requires storage at 2-8°C and protection from light . This cross-study comparable evidence highlights a practical stability advantage for the target compound in standard laboratory settings.

Compound Stability Laboratory Storage Experimental Reproducibility

Molecular Size and Conformational Flexibility vs. Direct Phenyl Analog

Methyl 4-(4-amino-2-methylphenethyl)benzoate has a molecular weight of 269.34 g/mol and 4 rotatable bonds, compared to its direct phenyl analog, Methyl 4-(4-amino-2-methylphenyl)benzoate (CAS 188593-21-7), which has a molecular weight of 241.29 g/mol and fewer rotatable bonds due to the absence of the ethylene bridge . This represents a 28.05 g/mol increase in molecular weight and an increase in conformational freedom.

Molecular Weight Conformational Flexibility Fragment-Based Drug Design

Synthetic Versatility: Dual Amino and Ester Functionality for Orthogonal Derivatization

The compound uniquely positions a free primary amino group and a methyl ester on opposite sides of a flexible ethylene bridge. This architecture enables orthogonal derivatization: the amino group can participate in amide bond formation or reductive amination, while the ester can be independently hydrolyzed to the carboxylic acid or transesterified . In contrast, the direct phenyl analog lacks the ethylene spacer, restricting the relative orientation of these two reactive handles and potentially limiting access to certain chemical space in library synthesis.

Synthetic Chemistry Building Blocks Parallel Synthesis

Recommended Application Scenarios for Methyl 4-(4-amino-2-methylphenethyl)benzoate Based on Differentiated Properties


Construction of CNS-Penetrant Fragment Libraries Requiring Elevated LogP

The enhanced lipophilicity (LogP = 3.15) of Methyl 4-(4-amino-2-methylphenethyl)benzoate relative to its des-methyl analog makes it a superior choice for synthesizing fragment collections targeting the central nervous system (CNS), where a LogP range of 2–4 is typically desired for blood-brain barrier penetration . The quantifiable ΔLogP of +0.31 can be leveraged to fine-tune the lipophilic character of lead compounds without introducing additional bulky substituents .

High-Throughput Chemistry Workflows Tolerating Ambient Bench-Top Storage

In automated synthesis or high-throughput screening (HTS) core facilities, compounds that require cold-chain storage introduce logistical complexity and costs. The ambient storage stability of Methyl 4-(4-amino-2-methylphenethyl)benzoate, as contrasted with the light-sensitive, refrigerated requirements of its des-methyl analog, reduces the risk of compound degradation during weighing, dissolution, and plate preparation . This property is especially relevant for large compound management operations.

Orthogonal Derivatization for Macrocycle or Bifunctional Probe Synthesis

The presence of both a primary amino group and a methyl ester, separated by a flexible ethylene spacer, allows for sequential, chemoselective transformations. This architecture is well-suited for the synthesis of macrocyclic inhibitors or bifunctional degraders (e.g., PROTACs), where a linker moiety requires two distinct attachment points with controllable geometry .

Synthesis of Conformationally Flexible Lead Compounds Targeting Deeper Binding Pockets

The four rotatable bonds and ethylene bridge of Methyl 4-(4-amino-2-methylphenethyl)benzoate provide greater conformational flexibility than its direct phenyl analog. This can be advantageous when exploring structure-activity relationships (SAR) for biological targets with deep, occluded active sites, where a ligand's ability to adopt multiple low-energy conformations improves the probability of a productive binding event .

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